molecular formula C46H78N2O7 B12409243 HIV-1 inhibitor-27

HIV-1 inhibitor-27

Cat. No.: B12409243
M. Wt: 771.1 g/mol
InChI Key: BNUZALUKJXRLPV-IBKCJNAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-27 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the virus from multiplying and spreading within the host. The development of such inhibitors is crucial in the ongoing battle against HIV/AIDS, as they offer potential therapeutic options for managing and potentially eradicating the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-27 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure of the inhibitor, often through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the inhibitor’s activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Scalability: The synthetic route is designed to be scalable, allowing for the production of large quantities of the inhibitor.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions are used to convert certain functional groups to their reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, are employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction requirements.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield the final inhibitor. These intermediates may include various functionalized derivatives of the core structure.

Scientific Research Applications

HIV-1 inhibitor-27 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies to understand the chemical properties and reactivity of HIV-1 inhibitors.

    Biology: In biological research, this compound is used to study the mechanisms of HIV-1 replication and the effects of inhibition on viral life cycle stages.

    Medicine: Clinically, the compound is investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.

    Industry: In the pharmaceutical industry, this compound is explored for its potential in drug development and formulation.

Mechanism of Action

HIV-1 inhibitor-27 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the viral life cycle, leading to the production of non-infectious viral particles.

Comparison with Similar Compounds

Similar Compounds

    Saquinavir: An HIV-1 protease inhibitor that also targets the viral protease enzyme.

    Ritonavir: Another protease inhibitor with a similar mechanism of action.

    Indinavir: A protease inhibitor used in combination therapy for HIV/AIDS.

Uniqueness of HIV-1 Inhibitor-27

This compound is unique in its structural features and binding affinity to the HIV-1 protease enzyme. It may offer advantages in terms of potency, selectivity, and resistance profile compared to other inhibitors. Additionally, its synthetic route and scalability make it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C46H78N2O7

Molecular Weight

771.1 g/mol

IUPAC Name

(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1

InChI Key

BNUZALUKJXRLPV-IBKCJNAWSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C

Origin of Product

United States

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